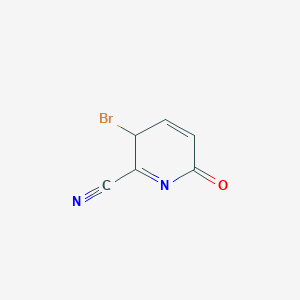![molecular formula C20H21ClFN3O3S B12341826 Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate hydrochloride is a complex organic compound that features a benzothiazole ring, a dimethylaminoethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole ring with 2-dimethylaminoethyl chloride.
Formation of the Carbamoyl Linkage: The carbamoyl group is introduced through the reaction of the benzothiazole derivative with an isocyanate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The benzothiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The fluorine atom can influence the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate: Lacks the fluorine atom, which may reduce its binding affinity.
Ethyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its solubility and reactivity.
Uniqueness: The presence of the fluorine atom and the specific ester group in methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate hydrochloride distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
Properties
Molecular Formula |
C20H21ClFN3O3S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
methyl 4-[2-(dimethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
InChI |
InChI=1S/C20H20FN3O3S.ClH/c1-23(2)11-12-24(20-22-17-15(21)5-4-6-16(17)28-20)18(25)13-7-9-14(10-8-13)19(26)27-3;/h4-10H,11-12H2,1-3H3;1H |
InChI Key |
MUDYDZXMRXYLAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)





![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)





![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)
